tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride
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Overview
Description
tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O2. It is a white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes an azepane ring, a tert-butyl group, and a carbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride typically involves the reaction of azepan-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(azepan-4-yl)carbamate hydrochloride
- tert-butyl 2-(azepan-4-yl)acetate hydrochloride
- Azepan-4-yl-carbamic acid tert-butyl ester hydrochloride
Uniqueness
tert-butyl N-(azepan-4-yl)-N-methylcarbamate hydrochloride is unique due to its specific structure, which includes a methyl group on the nitrogen atom of the carbamate. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H25ClN2O2 |
---|---|
Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-(azepan-4-yl)-N-methylcarbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)10-6-5-8-13-9-7-10;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
PUWMUWKEHMTHLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCCNCC1.Cl |
Origin of Product |
United States |
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